3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione

CNS drug design Lipophilicity Blood-brain barrier permeability

3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione (CAS 983-01-7) is a 5,5-diphenylhydantoin derivative bearing a (4-methylphenyl)aminomethyl substituent at the N3 position. This compound belongs to the imidazolidine-2,4-dione class, a privileged scaffold in medicinal chemistry known for anticonvulsant, antitumor, and anti-inflammatory activities.

Molecular Formula C23H21N3O2
Molecular Weight 371.4 g/mol
CAS No. 983-01-7
Cat. No. B11766110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione
CAS983-01-7
Molecular FormulaC23H21N3O2
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H21N3O2/c1-17-12-14-20(15-13-17)24-16-26-21(27)23(25-22(26)28,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,16H2,1H3,(H,25,28)
InChIKeyCAEXVQZQFATENT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione (CAS 983-01-7): Hydantoin Scaffold Overview


3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione (CAS 983-01-7) is a 5,5-diphenylhydantoin derivative bearing a (4-methylphenyl)aminomethyl substituent at the N3 position . This compound belongs to the imidazolidine-2,4-dione class, a privileged scaffold in medicinal chemistry known for anticonvulsant, antitumor, and anti-inflammatory activities [1]. Its molecular formula is C23H21N3O2 with a molecular weight of 371.43 g/mol . The presence of the lipophilic p-toluidinomethyl group distinguishes it from the parent drug phenytoin, potentially altering pharmacokinetic and pharmacodynamic profiles.

Why 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione Cannot Be Simply Replaced by In-Class Analogs


Substitution at the N3 position of the hydantoin ring profoundly influences biological activity, selectivity, and physicochemical properties [1]. The (4-methylphenyl)aminomethyl group imparts distinct steric bulk, hydrogen-bonding capacity, and lipophilicity compared to simpler N3-alkyl or N3-benzyl analogs. Direct replacement with unsubstituted phenytoin or other 5,5-diphenylhydantoin derivatives would alter target engagement profiles, cellular permeability, and metabolic stability. The following quantitative evidence underscores the specific differentiation that makes CAS 983-01-7 a non-interchangeable entity in research and development settings.

Quantitative Differentiation Evidence for 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione (CAS 983-01-7)


Lipophilicity Enhancement vs. Phenytoin Impacts CNS Drug-Likeness

The target compound exhibits predicted lipophilicity (cLogP ≈ 4.2) substantially higher than phenytoin (cLogP = 2.47), due to the additional p-toluidinomethyl moiety [1]. This increase in logP may enhance passive diffusion across the blood-brain barrier, a critical parameter for anticonvulsant and neurotherapeutic applications. However, it may also affect solubility and metabolic clearance.

CNS drug design Lipophilicity Blood-brain barrier permeability

Commercial Purity Benchmarking Against Research-Grade Hydantoin Analogs

CAS 983-01-7 is commercially available at a certified purity of 97% (HPLC) . This compares favorably to the typical purity range of 95% offered for many custom-synthesized 3-substituted-5,5-diphenylhydantoin analogs, which can vary substantially between batches. For procurement decision-making, the assured 97% purity reduces the need for repurification prior to biological assays.

Chemical procurement Purity specification Synthetic accessibility

Thermal Stability Differentiation for Formulation and Storage

The predicted boiling point of CAS 983-01-7 is 574.6 ± 60.0 °C at 760 mmHg , significantly higher than that of phenytoin (bp 464.3 °C at 760 mmHg, predicted) . While both values are predicted, the substantial difference reflects the compound's greater molecular weight and intermolecular interactions, which may correlate with enhanced thermal stability during storage and formulation processes.

Compound stability Thermal analysis Formulation development

Class-Level Cytotoxicity Against Rhabdomyosarcoma and Kidney Cell Lines

A closely related series of 3-substituted 5,5-diphenylimidazolidine-2,4-dione derivatives demonstrated equipotent cytotoxicity against Vero cells (L20B) and moderate activity against Human Rhabdomyosarcoma (RD) cell lines, with certain analogs (4a-b) outperforming methotrexate (MTX) [1]. While CAS 983-01-7 itself was not the lead compound in that study, its structural homology positions it as a candidate for similar anticancer screening, with the p-toluidinomethyl group potentially modulating DHFR inhibition as indicated by molecular docking [1].

Anticancer screening Cytotoxicity Hydantoin derivatives

Recommended Research Applications for 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione (CAS 983-01-7)


Anticonvulsant Drug Discovery: Probing N3-Substituent Effects on Sodium Channel Binding

The compound's structural deviation from phenytoin at the N3 position allows systematic exploration of sodium channel binding affinity and subtype selectivity. Its higher lipophilicity (cLogP ~4.2 vs. 2.47 for phenytoin) may yield distinct pharmacokinetic profiles in in vivo seizure models , making it suitable for structure-activity relationship (SAR) studies aimed at improving brain penetration while monitoring off-target effects. Reference: DrugBank phenytoin entry.

Anticancer Lead Optimization: DHFR Inhibition and Cytotoxicity Screening

Based on class-level evidence that 3-substituted 5,5-diphenylimidazolidine-2,4-diones inhibit human dihydrofolate reductase (DHFR) and exhibit cytotoxicity against RD rhabdomyosarcoma cells , CAS 983-01-7 is a logical candidate for expansion of the SAR library. Its unique p-toluidinomethyl substituent may introduce steric and electronic effects that improve DHFR binding affinity relative to the reference drug methotrexate. Reference: Guerrab et al., 2023.

Physicochemical Profiling for CNS Drug-Likeness Assessment

The significant increase in molecular weight (371.43 vs. 252.27 g/mol) and logP relative to phenytoin positions CAS 983-01-7 as a probe molecule for studying the balance between CNS permeability and solubility . It can serve as a reference compound in parallel artificial membrane permeability assays (PAMPA) and in silico ADMET model validation. Reference: LookChem predicted properties.

Chemical Procurement: High-Purity Reference Standard for Analytical Method Development

With a commercially available purity of 97% (HPLC) , this compound meets the threshold for use as a reference standard in HPLC method development and validation for related hydantoin derivatives. Its well-defined structure and availability simplify procurement for quality control laboratories. Reference: CheMenu catalog CM531188.

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